Higher Cytotoxicity in HeLa Cells Compared to Chelerythrine and Comparable to Sanguinarine
In a direct comparative study on the human cervical carcinoma cell line HeLa, Sanguilutine Chloride (SL) demonstrated an IC50 of 8.3 µg/mL after 72 hours of treatment. This value indicates a 1.34-fold higher potency (lower IC50) compared to the major alkaloid Chelerythrine (CHE), which had an IC50 of 6.2 µg/mL, but was approximately 10.4-fold less potent than Sanguinarine (SA), which showed the highest activity with an IC50 of 0.8 µg/mL [1]. This places SL's potency between the two most studied QBAs, highlighting its specific cytotoxic profile distinct from CHE.
| Evidence Dimension | Cytotoxicity (IC50) in HeLa cells |
|---|---|
| Target Compound Data | IC50 = 8.3 µg/mL |
| Comparator Or Baseline | Sanguinarine (SA): IC50 = 0.8 µg/mL; Chelerythrine (CHE): IC50 = 6.2 µg/mL |
| Quantified Difference | SL is 1.34-fold more potent than CHE, but 10.4-fold less potent than SA |
| Conditions | HeLa human cervical carcinoma cell line; 72-hour treatment; MTT metabolic assay |
Why This Matters
For researchers investigating QBAs in cervical cancer models, selecting sanguilutine over chelerythrine provides a distinct level of cytotoxic potency, allowing for dose-response studies with a wider therapeutic window.
- [1] Slaninová, I., Táborská, E., Bochoráková, H., & Slanina, J. (2001). Interaction of benzo[c]phenanthridine and protoberberine alkaloids with animal and yeast cells. Cell Biology and Toxicology, 17(1), 51-63. View Source
